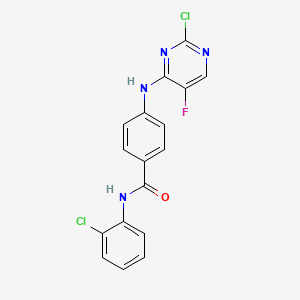

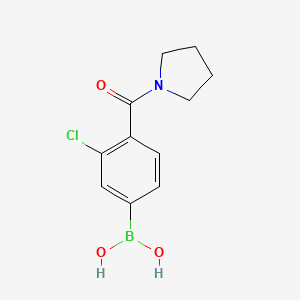

2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine

Descripción general

Descripción

“2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Synthesis Analysis

The most direct method for the preparation of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .

Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .

Chemical Reactions Analysis

The synthesis of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .

Aplicaciones Científicas De Investigación

Dopamine Receptor Studies

Research by Tietze et al. (2006) indicates that fluoroethoxy substituted derivatives of 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine show promise as selective ligands for the dopamine D4 receptor. These compounds have been found to have high selectivity over D2 receptors and potential for use in positron emission tomography (PET) imaging probes for dopamine D4 receptors (Tietze et al., 2006).

Sigma Receptor Ligands

Perregaard et al. (1995) synthesized a series of 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines and related compounds, demonstrating high affinity for sigma 1 and sigma 2 binding sites. These compounds, including variations with 4-fluorophenyl substituents, showed selective sigma 2 ligand properties with subnanomolar affinity (Perregaard et al., 1995).

Neuroleptic Activity

Perregaard et al. (1992) explored 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, finding potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, particularly the piperidyl substituted indoles, were found to be noncataleptogenic or only weakly so, resembling the profile of the atypical neuroleptic clozapine (Perregaard et al., 1992).

Serotonin Receptor Antagonists

Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles with high affinity for 5-HT2 receptors and selectivity over dopamine D2 receptors. These compounds were found to be active in inhibiting the quipazine-induced head twitch syndrome in rats (Andersen et al., 1992).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) discovered a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist with potential for clinical administration in emesis and depression. The compound demonstrated effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-6,9H,7-8,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUODCACWEWZRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)

![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)